2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound with significant potential in various fields of scientific research and industry. This compound, characterized by its unique chemical structure, offers diverse functional applications, making it a subject of interest among researchers.
Mechanism of Action
Target of Action
Similar compounds have been reported to have a significant inhibitory effect onVEGFR2 , a key receptor involved in angiogenesis
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and activity of similar compounds, it is plausible that it may interact with its target protein, potentially altering its function or activity . This interaction could lead to changes in cellular processes, ultimately influencing the overall behavior of the cell.
Biochemical Pathways
Given the potential target of vegfr2, it is likely that the compound could influence pathways related to angiogenesis
Result of Action
Similar compounds have shown potential inhibitory effects against certain cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves a multi-step process:
Formation of Pyrazolopyridine Core: : The core structure can be synthesized through a cyclization reaction involving a suitable pyridine derivative and hydrazine hydrate under reflux conditions.
Substitution Reaction: : The N-methylmethylsulfonamide group is introduced via a substitution reaction using methylsulfonyl chloride and the corresponding amine under basic conditions.
Acetylation: : The final step involves acetylation of the intermediate product with acetic anhydride in the presence of a catalyst like triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using automated synthesis reactors, continuous flow systems, and employing greener solvents and reagents to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminium hydride, reducing specific functional groups to yield amines or alcohols.
Substitution: : It can undergo nucleophilic substitution reactions with halogenated compounds, introducing various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium hydride as a base in DMF or DMSO.
Major Products Formed
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Corresponding amines and alcohols.
Substitution: : Functionalized derivatives with varied biological activities.
Scientific Research Applications
This compound finds applications in:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Potential use as a bioactive molecule in various biochemical assays.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Compared to structurally similar compounds, 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide stands out due to its unique sulfonamide and pyrazolopyridine functionalities, which impart distinct chemical reactivity and biological activity. Similar compounds include:
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide: : Lacks the sulfonamide group, which impacts its solubility and reactivity.
N-methylsulfonamido derivatives of pyridines: : Exhibit different reactivity profiles due to variations in the core structure.
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Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(19(2,17)18)8-11(16)13-9-4-6-15-10(7-9)3-5-12-15/h3,5,9H,4,6-8H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKRQLBMXIHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCN2C(=CC=N2)C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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